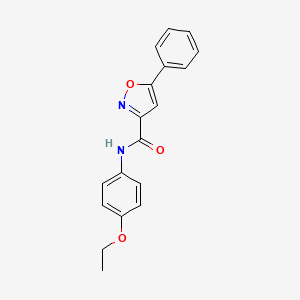

N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Overview

Description

N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the [2+3] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction of the isoxazole ring can yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as a versatile building block for synthesizing more complex molecules. Its oxazole ring structure allows for diverse modifications, making it useful in the development of new chemical entities.

Reagent in Organic Reactions

- N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can act as a reagent in various organic reactions, contributing to the synthesis of derivatives with tailored properties for specific applications.

Biological Applications

Antimicrobial and Antifungal Properties

- Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal activities. For instance, studies have shown that modifications to the oxazole ring can enhance these properties, making them candidates for developing new antimicrobial agents .

Anticancer Activity

- The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways . The mechanism of action typically involves the inhibition of cell proliferation and induction of cell death through apoptosis pathways.

Medicinal Chemistry

Drug Development Candidates

- This compound has been explored as a lead compound in drug development. Its structural features allow for modifications that enhance pharmacological properties such as bioavailability and target specificity. For example, derivatives have been synthesized that show promising activity against various cancer cell lines .

Xanthine Oxidase Inhibition

- A related study focused on oxazole derivatives demonstrated their potential as xanthine oxidase inhibitors. This is significant for treating conditions like gout and hyperuricemia. The IC50 values of these compounds indicate strong inhibitory effects compared to standard treatments like allopurinol .

Industrial Applications

Material Science

- The unique chemical properties of this compound make it suitable for developing new materials. Its application in polymer chemistry has been explored, particularly in creating polymers with enhanced thermal and mechanical properties.

| Compound Name | Structure Features | Notable Activities | IC50 (µM) |

|---|---|---|---|

| N-(4-fluorophenyl)-5-methylisoxazole | Isoxazole ring with fluorine | Antimicrobial | 0.55 |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide | Purine derivative | Xanthine oxidase inhibitor | 0.014 |

| N-(4-methoxyphenyl)-5-phenyloxazole | Methoxy substitution | Anticancer | 0.037 |

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of oxazole derivatives including N-(4-ethoxyphenyl)-5-phenyloxazole against human cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effects of various oxazole derivatives on xanthine oxidase were assessed. The findings revealed that modifications to the phenyl groups significantly enhanced inhibitory potency, with some compounds demonstrating IC50 values in the nanomolar range .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Phenacetin: An analgesic and antipyretic compound with a similar phenyl-ethoxy structure.

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar mechanism of action.

Isoxazole Derivatives: Other isoxazole-based compounds with varying substituents that exhibit different biological activities.

Uniqueness: N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazole ring and phenyl-ethoxy substituents contribute to its stability and reactivity, making it a versatile compound in various applications.

Biological Activity

N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 313.31 g/mol. Its IUPAC name is 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O4 |

| Molecular Weight | 313.31 g/mol |

| IUPAC Name | 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |

| InChI | InChI=1S/C16H15N3O4/c1-3... |

| CAS No. | Not specified |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study highlighted the efficacy of related oxazole derivatives against various cancer cell lines. For instance, an analog demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It interacts with key enzymes involved in inflammatory pathways, potentially modulating their activity and reducing inflammation.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity. This includes efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

Molecular Targets:

- Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and inflammation.

- Receptors : It has the potential to bind to various receptors involved in signaling pathways that regulate cell growth and immune responses.

Pathways Involved:

The compound influences several biochemical pathways including:

- Apoptosis induction in cancer cells.

- Modulation of inflammatory cytokine production.

Case Studies

A notable case study involved the evaluation of a series of oxazole derivatives where one derivative exhibited significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 1.06 to 3.92 µM). Such findings underscore the potential of N-(4-ethoxyphenyl)-5-phenyl derivatives in drug development .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-22-15-10-8-14(9-11-15)19-18(21)16-12-17(23-20-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJGVJKNPIAGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.